2-(3-Fluorocyclobutyl)acetic acid

Lipophilicity Drug-likeness Physicochemical Properties

2-(3-Fluorocyclobutyl)acetic acid (CAS 1782410-66-5) is a monofluorinated cyclobutaneacetic acid derivative with the molecular formula C₆H₉FO₂ and a molecular weight of 132.13 g/mol. It belongs to the class of fluorinated small-ring carboxylic acids, which are increasingly utilized as versatile building blocks in medicinal chemistry and organic synthesis.

Molecular Formula C6H9FO2
Molecular Weight 132.134
CAS No. 1782410-66-5
Cat. No. B2636132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorocyclobutyl)acetic acid
CAS1782410-66-5
Molecular FormulaC6H9FO2
Molecular Weight132.134
Structural Identifiers
SMILESC1C(CC1F)CC(=O)O
InChIInChI=1S/C6H9FO2/c7-5-1-4(2-5)3-6(8)9/h4-5H,1-3H2,(H,8,9)
InChIKeySNOWFIWGEAGSLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluorocyclobutyl)acetic Acid: Fluorinated Cyclobutane Building Block for Medicinal Chemistry and SAR Studies


2-(3-Fluorocyclobutyl)acetic acid (CAS 1782410-66-5) is a monofluorinated cyclobutaneacetic acid derivative with the molecular formula C₆H₉FO₂ and a molecular weight of 132.13 g/mol . It belongs to the class of fluorinated small-ring carboxylic acids, which are increasingly utilized as versatile building blocks in medicinal chemistry and organic synthesis . The compound features a carboxylic acid functional group attached to a cyclobutane ring bearing a single fluorine substituent at the 3-position. This structural motif introduces distinct steric and electronic properties compared to non-fluorinated analogs . As a research chemical intended for further manufacturing use , 2-(3-fluorocyclobutyl)acetic acid serves as a key intermediate for the synthesis of more complex fluorinated scaffolds, including amines, alcohols, and other derivatives [1].

2-(3-Fluorocyclobutyl)acetic Acid: Why Non-Fluorinated or Differently Substituted Cyclobutane Analogs Cannot Be Simply Substituted


In medicinal chemistry and chemical biology applications, cyclobutane-containing carboxylic acids are not interchangeable due to the profound impact of fluorine substitution on key molecular properties [1]. The introduction of a single fluorine atom at the 3-position of the cyclobutane ring alters both electronic distribution and conformational preferences, leading to quantifiable differences in lipophilicity (LogP), acidity (pKa), and metabolic stability [2]. Compared to the non-fluorinated parent compound cyclobutylacetic acid (CAS 6540-33-6), the fluorinated analog exhibits a lower calculated LogP (0.60 vs. 1.18), indicating reduced lipophilicity . Furthermore, the presence of fluorine enables stereochemical differentiation: both cis- and trans- diastereomers of 3-fluorocyclobutaneacetic acid can be synthesized and resolved, offering distinct physicochemical profiles and biological activities [2]. Generic substitution with unsubstituted cyclobutylacetic acid or alternative fluorinated isomers (e.g., 2-fluoro or 1-fluoro derivatives) would therefore introduce uncontrolled variability in key drug-like parameters, compromising the reproducibility of SAR studies and the optimization of lead compounds [3]. The following quantitative evidence guide provides specific, comparator-based data to support informed procurement and experimental design decisions.

2-(3-Fluorocyclobutyl)acetic Acid: Quantitative Differentiation Data for Scientific Selection


2-(3-Fluorocyclobutyl)acetic Acid Exhibits Significantly Lower Calculated LogP Compared to Non-Fluorinated Cyclobutylacetic Acid

Fluorination at the 3-position of the cyclobutane ring reduces lipophilicity relative to the parent non-fluorinated compound. The calculated LogP of 2-(3-fluorocyclobutyl)acetic acid is 0.60 , whereas the ACD/LogP of cyclobutylacetic acid (CAS 6540-33-6) is 1.18 . This represents a reduction of 0.58 LogP units, indicating increased polarity and potentially improved aqueous solubility.

Lipophilicity Drug-likeness Physicochemical Properties

2-(3-Fluorocyclobutyl)acetic Acid Exhibits a Distinct pKa Profile That Influences Ionization State at Physiological pH

The predicted pKa of 2-(3-fluorocyclobutyl)acetic acid is 4.72 ± 0.10 . In contrast, the non-fluorinated analog cyclobutylacetic acid is reported to have a pKa of approximately 4.83-4.85 [1][2]. The electron-withdrawing effect of the fluorine substituent lowers the pKa by ~0.1-0.13 units, slightly increasing the proportion of the ionized carboxylate form at physiological pH (7.4).

Acidity pKa Ionization

Fluorination Enables Stereochemical Differentiation: Cis- and Trans-Isomers of 3-Fluorocyclobutaneacetic Acid Provide Distinct Physicochemical and Biological Profiles

2-(3-Fluorocyclobutyl)acetic acid exists as a mixture of cis- and trans- diastereomers. Synthesis and separation of pure diastereomers is possible [1]. For the structurally related 3-fluorocyclobutanecarboxylic acid, the cis- and trans- isomers exhibit distinct pKa and LogP values: cis-3-fluorocyclobutanecarboxylic acid has a pKa of 4.2 and LogD7.4 of -2.5, while the trans- isomer has a pKa of 4.3 and LogD7.4 of -2.4 [1]. These differences, though modest, can translate into divergent biological activities when the scaffold is incorporated into larger molecules. The non-fluorinated cyclobutylacetic acid lacks this stereochemical dimension, offering only a single achiral scaffold.

Stereochemistry Diastereomers SAR

Fluorine Substitution Enhances Metabolic Stability: Class-Level Evidence from Fluorocyclobutane Scaffolds

Fluorination of aliphatic rings, including cyclobutanes, is a well-established strategy to block metabolic oxidation at the substituted position [1]. In cyclobutane-containing compounds, the C-F bond is significantly stronger than the C-H bond (bond dissociation energy ~115 kcal/mol vs. ~99 kcal/mol), rendering the fluorinated site resistant to cytochrome P450-mediated hydroxylation [2]. While specific microsomal stability data for 2-(3-fluorocyclobutyl)acetic acid itself is not publicly available, the class-level effect is robust: fluorocyclobutane carboxylic acids are reported to have improved metabolic stability and bioavailability compared to their non-fluorinated counterparts [3]. For example, in the development of TAK-828F, a fluorocyclobutyl-containing RORγt inverse agonist, strategic fluorination contributed to an oral bioavailability of 85.9% in mice and 79.5% in rats [4].

Metabolic Stability Fluorine Effect Drug Metabolism

2-(3-Fluorocyclobutyl)acetic Acid is a Versatile Synthetic Intermediate for Generating Diverse Fluorinated Cyclobutane Derivatives

2-(3-Fluorocyclobutyl)acetic acid serves as a key intermediate for the multigram synthesis of various 3-fluorocyclobutane derivatives, including amines, alcohols, bromides, thiols, and sulfonyl chlorides [1]. The carboxylic acid functionality can be readily reduced to the corresponding alcohol (3-fluorocyclobutyl)methanol or converted to the amine via Curtius rearrangement [1]. In contrast, the non-fluorinated analog cyclobutylacetic acid is primarily used as a simple aliphatic acid and lacks the fluorine handle that enables specific interactions in biological systems. Furthermore, 2-(3-fluorocyclobutyl)acetic acid is commercially available from multiple vendors with purities of ≥95% (Enamine/Sigma-Aldrich) and ≥97% (Leyan, ChemScene) , ensuring reliable access for research and development.

Synthetic Utility Building Block Derivatization

2-(3-Fluorocyclobutyl)acetic Acid: Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Lead Optimization Requiring Reduced Lipophilicity for Improved Drug-Like Properties

When a lead series containing a cyclobutylacetic acid moiety exhibits high LogP (>1.5) and associated issues such as poor solubility, high plasma protein binding, or off-target toxicity, replacement with 2-(3-fluorocyclobutyl)acetic acid is justified. The calculated LogP reduction of 0.58 units compared to the non-fluorinated analog directly addresses these liabilities. This substitution should be prioritized in hit-to-lead campaigns where lowering lipophilicity is a key objective without drastically altering molecular shape.

Stereochemical SAR Exploration for Target Engagement Selectivity

For programs where the target binding site exhibits stereochemical sensitivity or where chiral discrimination is observed with existing ligands, procuring 2-(3-fluorocyclobutyl)acetic acid and separating its cis- and trans- diastereomers [1] enables systematic investigation of stereospecific interactions. The distinct physicochemical properties of the diastereomers (as demonstrated for analogous 3-fluorocyclobutanecarboxylic acids) [1] may lead to differential binding affinities or selectivity profiles, providing a strategic advantage over achiral cyclobutylacetic acid scaffolds.

Metabolic Soft Spot Blocking in Cyclobutane-Containing Candidates

If in vitro metabolism studies identify the C3 position of a cyclobutane ring as a major site of oxidative metabolism, substituting a fluorine atom at this position (as in 2-(3-fluorocyclobutyl)acetic acid) is a proven strategy to block CYP-mediated hydroxylation [2][3]. The increased C-F bond strength (~115 kcal/mol vs. ~99 kcal/mol for C-H) [4] confers resistance to metabolic cleavage. Procurement of this building block enables the synthesis of metabolically stabilized analogs early in the optimization process, potentially avoiding late-stage attrition due to high clearance.

Parallel Synthesis of Diverse Fluorocyclobutane-Derived Libraries

For medicinal chemistry groups aiming to rapidly generate libraries of fluorinated cyclobutane-containing compounds, 2-(3-fluorocyclobutyl)acetic acid is an ideal central intermediate. Its carboxylic acid group can be efficiently converted to amines, alcohols, halides, and thiols using established protocols [1]. Commercial availability at ≥95-97% purity from multiple vendors ensures consistent supply and quality, facilitating high-throughput synthesis and SAR-by-catalog approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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